N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a methylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 2,4-dichloroaniline with 3-methylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-phenoxyacetamide
- N-(2,4-dichlorophenyl)-2-(4-methylphenoxy)acetamide
- N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide
Comparison: N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring. This structural variation can influence its reactivity, biological activity, and overall properties compared to similar compounds. The presence of the methyl group at the 3-position may enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-14-6-5-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMSWKWMRHWEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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